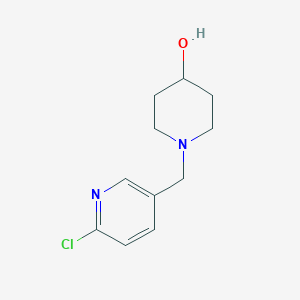

1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol

Description

1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a (6-chloropyridin-3-yl)methyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromaticity from the chloropyridine ring. Its molecular formula is C11H15ClN2O, with a molecular weight of 238.70 g/mol.

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-2-1-9(7-13-11)8-14-5-3-10(15)4-6-14/h1-2,7,10,15H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNJRFOCPKOMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247464 | |

| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-33-1 | |

| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6-Chloro-3-pyridinyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperidin-4-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of automated systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

Piperidine vs. Azetidine/Pyrrolidine

- 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid (C10H11ClN2O2): Replaces the 6-membered piperidine with a 4-membered azetidine ring. The carboxylic acid group introduces higher polarity and hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

- 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol (C9H13ClN2O): Features a 5-membered pyrrolidine ring with a hydroxyl group at the 3-position. The shorter ring may alter spatial orientation and metabolic stability .

Pyridine vs. Pyrimidine/Thiophene

- 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (C10H14ClN3O): Substitutes pyridine with pyrimidine, introducing an additional nitrogen atom. The 4-methyl group increases lipophilicity (logP) compared to the hydroxylated target compound .

- 1-[(thiophen-3-yl)methyl]piperidin-4-ol (C10H15NOS): Replaces chloropyridine with thiophene, reducing electronegativity and altering π-π stacking interactions. The sulfur atom may engage in hydrophobic or metal-coordination interactions .

Functional Group Variations

Hydroxyl vs. Amine/Carbonyl

- 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (C11H14ClN3O): Replaces the methylene linker with a carbonyl group and substitutes hydroxyl with an amine.

- 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride (C9H16Cl2N4OS): Introduces a thiazole ring with an amino group, enabling additional hydrogen bonding and ionic interactions. The dihydrochloride salt improves aqueous solubility .

Positional Isomerism

- 1-(6-Chloropyridin-2-yl)piperidin-4-ol (C10H13ClN2O): Chlorine at the 2-position of pyridine instead of 3-position.

Key Research Findings

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | C11H15ClN2O | 238.70 | 1.2 | 1 (OH) | 3 |

| 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol | C10H14ClN3O | 227.69 | 1.8 | 1 (OH) | 4 |

| 1-[(thiophen-3-yl)methyl]piperidin-4-ol | C10H15NOS | 197.30 | 2.1 | 1 (OH) | 2 |

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

1-((6-Chloropyridin-3-yl)methyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 227.72 g/mol. The compound features a piperidine ring linked to a chloropyridine moiety via a methylene bridge, with a hydroxyl group attached to the piperidine ring. This unique structure contributes to its biological activity through various mechanisms.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. Preliminary studies suggest it may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria. The presence of the chloropyridine moiety enhances its interaction with bacterial targets, potentially disrupting cellular processes.

2. Central Nervous System (CNS) Effects

The compound has also shown potential neuropharmacological effects, which may be attributed to its ability to cross the blood-brain barrier. Studies have indicated that it might influence neurotransmitter systems, making it a candidate for further investigation in the treatment of CNS disorders.

3. Pain Management

As a monoacylglycerol lipase (MGL) inhibitor, this compound could play a role in pain management therapies. MGL is involved in the metabolism of endocannabinoids, which are critical for pain modulation. Inhibiting this enzyme may enhance analgesic effects and provide relief from chronic pain conditions .

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Pyridine Derivative Reaction : The reaction of 6-chloropyridine with piperidine derivatives under acidic conditions.

- Hydroxylation : Subsequent hydroxylation of the piperidine ring can be achieved using oxidizing agents.

- Methylation : Methylation processes can enhance solubility and bioavailability.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 2: Neuropharmacological Effects

A recent investigation into the CNS activity of this compound revealed that it modulates serotonin receptors, leading to anxiolytic effects in rodent models. Doses ranging from 5 to 20 mg/kg resulted in statistically significant reductions in anxiety-like behaviors compared to control groups .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.